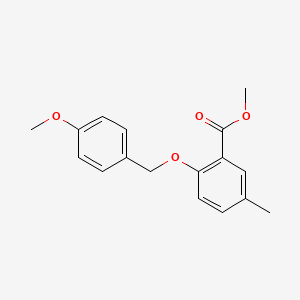
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate
Vue d'ensemble
Description
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxybenzyloxy group and a methyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate typically involves the esterification of 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-(4-Methoxybenzyloxy)-5-methylbenzoic acid+MethanolAcid Catalyst2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Formylbenzyloxy)-5-methylbenzoic acid methyl ester.
Reduction: Formation of 2-(4-Methoxybenzyloxy)-5-methylbenzyl alcohol.
Substitution: Formation of 2-(4-Substitutedbenzyloxy)-5-methylbenzoic acid methyl ester.
Applications De Recherche Scientifique
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxybenzyloxy)-4-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-3-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-5-ethylbenzoic acid methyl ester
Uniqueness
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is unique due to the specific positioning of the methoxybenzyloxy and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
methyl 2-[(4-methoxyphenyl)methoxy]-5-methylbenzoate |
InChI |
InChI=1S/C17H18O4/c1-12-4-9-16(15(10-12)17(18)20-3)21-11-13-5-7-14(19-2)8-6-13/h4-10H,11H2,1-3H3 |
Clé InChI |
CLKDVUOJHWYTRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Thieno[3,2-c]pyridin-2-yl-propan-1-one](/img/structure/B8498744.png)
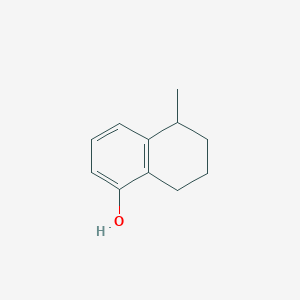
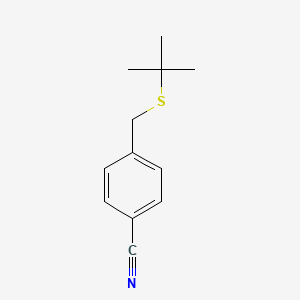
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)
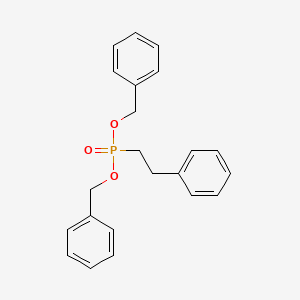
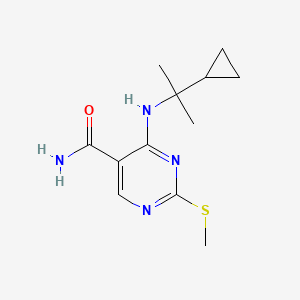

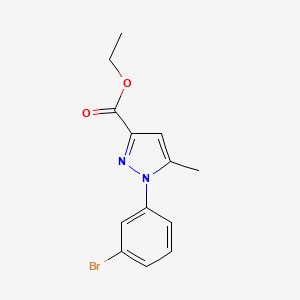
![2-[3-(2-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B8498811.png)
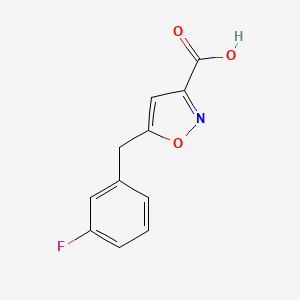
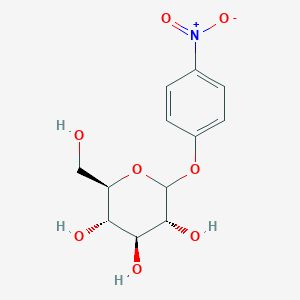
![4-[N-(3-pyridyl)amino]benzonitrile](/img/structure/B8498818.png)
![N-[(4-Chlorophenyl)(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B8498829.png)
![N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide](/img/structure/B8498834.png)
